molecular formula C21H20ClN3O4S B2384155 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide CAS No. 895783-43-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No.: B2384155
CAS No.: 895783-43-4
M. Wt: 445.92
InChI Key: LWYDNLOIWKTEAJ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring and a 3,4-dimethoxyphenyl group attached to the oxalamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-15(11-18(17)29-2)24-20(27)19(26)23-10-9-16-12-30-21(25-16)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDNLOIWKTEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole moiety.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a dimethoxyphenyl group, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN2O2SC_{19}H_{22}ClN_{2}O_{2}S, with a molecular weight of approximately 364.91 g/mol. The structural components include:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom, enhancing the compound's biological activity.
  • Dimethoxyphenyl group : A phenolic structure with two methoxy groups that may influence solubility and receptor binding.

The primary biological activity of this compound is attributed to its role as a selective ligand for the D4 dopamine receptor . The D4 receptor is part of the dopaminergic signaling pathway, which is crucial for various neurological functions. The interaction with this receptor may modulate neurotransmitter release and influence mood regulation, motor control, and reward mechanisms.

Key Mechanisms:

  • Dopaminergic Modulation : By acting on the D4 receptor, the compound may enhance or inhibit dopaminergic signaling pathways, potentially affecting conditions such as schizophrenia or Parkinson's disease.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain pathogens, indicating potential applications in treating infections.

Pharmacokinetics

Research indicates that this compound is soluble in DMSO but insoluble in water. This solubility profile suggests that it may be suitable for formulations requiring non-aqueous solvents.

Biological Activity Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound. Here are some findings:

StudyCompoundActivityIC50 Value
Thiazole derivativesAnticancer6.2 µM (HCT-116)
Dimethoxy derivativesAntimicrobialVariable
Related thiazole compoundsAntifungalHigher than fluconazole

Case Studies

  • Anticancer Activity : In vitro studies have shown that thiazole derivatives can inhibit the growth of colon carcinoma cells (HCT-116), suggesting potential applications in cancer therapy. The IC50 value for effective compounds was reported at 6.2 µM.
  • Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains.

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